1-Cyclohexyl-2-(pyridin-2-yl)ethanone
Overview
Description
1-Cyclohexyl-2-(pyridin-2-yl)ethanone is a useful research compound. Its molecular formula is C13H17NO and its molecular weight is 203.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Polymerization
1-Cyclohexyl-2-(pyridin-2-yl)ethanone derivatives have been explored for their catalytic behavior, specifically in the context of ethylene reactivity. For instance, derivatives of this compound have been used to prepare tridentate ligands that coordinate with iron(II) and cobalt(II) dichloride to form complexes. These complexes demonstrate significant catalytic activities for ethylene oligomerization and polymerization when activated with methylaluminoxane (MAO), highlighting their potential in industrial catalysis and polymer production (Sun et al., 2007).
Antimicrobial Activity
Research into this compound derivatives has also revealed their antimicrobial properties. Synthesized compounds have shown significant activity against a range of microbial strains. This suggests potential applications in the development of new antimicrobial agents, which could be crucial for addressing antibiotic resistance (Salimon et al., 2011).
Synthesis of Complex Molecules
The compound has been used as a precursor in the synthesis of complex molecules, including cyclobutenes and various heterocyclic compounds. These processes often involve innovative synthetic pathways, such as uncatalyzed reactions at room temperature, showcasing the compound's versatility in organic synthesis (Alcaide et al., 2015).
Crystal Engineering
In crystal engineering, derivatives of this compound have been studied for their ability to form specific molecular interactions, which are crucial for the design of new material structures. These interactions include C–H⋯N, C–H⋯π, and π⋯π contacts, which play a key role in determining the crystal packing and, consequently, the physical properties of the materials (Lai et al., 2006).
Anticancer Research
Some derivatives have shown promise in anticancer research, indicating potential therapeutic applications. Specifically, compounds synthesized from this compound have been evaluated for their anticancer activity against various cancer cell lines, suggesting a potential pathway for the development of new anticancer drugs (Kumar et al., 2013).
Properties
IUPAC Name |
1-cyclohexyl-2-pyridin-2-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14-12/h4-5,8-9,11H,1-3,6-7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHXHZSLOAQJFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)CC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70476430 | |
Record name | 1-cyclohexyl-2-(2-pyridyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70476430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92039-96-8 | |
Record name | 1-cyclohexyl-2-(2-pyridyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70476430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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